molecular formula C11H15N5 B7045401 N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine

Cat. No.: B7045401
M. Wt: 217.27 g/mol
InChI Key: NKYUDAWDJTZTIU-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-4-10(14-6-13-7)12-5-11-15-8(2)9(3)16-11/h4,6H,5H2,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUDAWDJTZTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2=NC(=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine typically involves the formation of the imidazole ring followed by the attachment of the pyrimidine moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Pyrimidine: Another heterocyclic compound with a similar ring structure.

    Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.

Uniqueness

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-methylpyrimidin-4-amine is unique due to its combined imidazole and pyrimidine rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

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